molecular formula C24H28N4O3 B2876211 5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-18-8

5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2876211
CAS No.: 1775410-18-8
M. Wt: 420.513
InChI Key: KWFUFFYVEJNKHB-UHFFFAOYSA-N
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Description

5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-7-9-18(10-8-17)16-28-23(25-26-24(28)30)19-11-13-27(14-12-19)22(29)15-20-5-3-4-6-21(20)31-2/h3-10,19H,11-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFUFFYVEJNKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775410-18-8) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C24H28N4O3C_{24}H_{28}N_{4}O_{3} with a molecular weight of 420.5 g/mol. Its structure includes a piperidine moiety and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24_{24}H28_{28}N4_{4}O3_{3}
Molecular Weight420.5 g/mol
CAS Number1775410-18-8
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and triazole rings have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

In a study evaluating the antibacterial efficacy of synthesized compounds, it was reported that several derivatives displayed strong inhibitory activity against urease and were effective acetylcholinesterase inhibitors with IC50 values ranging from 0.63 to 2.14 µM .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

A molecular docking study indicated that the compound interacts favorably with the active site of AChE, suggesting a mechanism through which it may enhance cholinergic neurotransmission .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. The triazole ring is known for its role in various anticancer agents due to its ability to inhibit specific pathways involved in cancer cell proliferation . Further research is needed to elucidate the specific mechanisms by which this compound may exert its anticancer effects.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds based on similar structural motifs demonstrated varying degrees of antibacterial activity. The most potent compounds were found to inhibit bacterial growth effectively with IC50 values indicating strong antibacterial potential .
  • Enzyme Binding Studies : In silico studies revealed that this compound binds effectively to bovine serum albumin (BSA), suggesting good pharmacokinetic properties and potential for therapeutic use .

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